molecular formula C18H27NO2 B4255360 1-(3-methoxypropanoyl)-3-[2-(2-methylphenyl)ethyl]piperidine

1-(3-methoxypropanoyl)-3-[2-(2-methylphenyl)ethyl]piperidine

Cat. No. B4255360
M. Wt: 289.4 g/mol
InChI Key: UPWQPPNAJLMKDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methoxypropanoyl)-3-[2-(2-methylphenyl)ethyl]piperidine, also known as MPMP, is a synthetic compound that belongs to the class of piperidine derivatives. MPMP has been extensively studied for its potential use in scientific research due to its unique chemical structure and pharmacological properties.

Mechanism of Action

The mechanism of action of 1-(3-methoxypropanoyl)-3-[2-(2-methylphenyl)ethyl]piperidine involves its binding to the DAT, which prevents the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can activate dopamine receptors and produce various physiological and behavioral effects. 1-(3-methoxypropanoyl)-3-[2-(2-methylphenyl)ethyl]piperidine has been shown to have a higher affinity for DAT than other similar compounds, such as cocaine and methylphenidate.
Biochemical and Physiological Effects:
1-(3-methoxypropanoyl)-3-[2-(2-methylphenyl)ethyl]piperidine has been shown to produce various biochemical and physiological effects in animal models and in vitro studies. These effects include increased locomotor activity, enhanced reward-related behavior, and changes in dopamine release and uptake. 1-(3-methoxypropanoyl)-3-[2-(2-methylphenyl)ethyl]piperidine has also been shown to have potential neuroprotective effects, as it can reduce oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

1-(3-methoxypropanoyl)-3-[2-(2-methylphenyl)ethyl]piperidine has several advantages for use in lab experiments, including its high potency and selectivity for DAT, its ability to cross the blood-brain barrier, and its stability in various experimental conditions. However, 1-(3-methoxypropanoyl)-3-[2-(2-methylphenyl)ethyl]piperidine also has some limitations, such as its potential toxicity and the need for careful dosing and administration to avoid adverse effects.

Future Directions

There are several future directions for research on 1-(3-methoxypropanoyl)-3-[2-(2-methylphenyl)ethyl]piperidine, including its potential use as a therapeutic agent for neurological and psychiatric disorders, its optimization as a tool for studying dopamine signaling, and its development as a lead compound for drug discovery. Further studies are needed to elucidate the precise mechanisms of action of 1-(3-methoxypropanoyl)-3-[2-(2-methylphenyl)ethyl]piperidine and to determine its safety and efficacy in humans.
Conclusion:
In conclusion, 1-(3-methoxypropanoyl)-3-[2-(2-methylphenyl)ethyl]piperidine is a synthetic compound with unique pharmacological properties that make it a valuable tool for scientific research. 1-(3-methoxypropanoyl)-3-[2-(2-methylphenyl)ethyl]piperidine has been extensively studied for its potential use in neuroscience, pharmacology, and drug discovery, and has shown promising results in various animal models and in vitro studies. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 1-(3-methoxypropanoyl)-3-[2-(2-methylphenyl)ethyl]piperidine.

Scientific Research Applications

1-(3-methoxypropanoyl)-3-[2-(2-methylphenyl)ethyl]piperidine has been studied for its potential use in various scientific research applications, including neuroscience, pharmacology, and drug discovery. 1-(3-methoxypropanoyl)-3-[2-(2-methylphenyl)ethyl]piperidine has been shown to act as a potent and selective inhibitor of dopamine transporter (DAT), which is responsible for the reuptake of dopamine in the brain. This property makes 1-(3-methoxypropanoyl)-3-[2-(2-methylphenyl)ethyl]piperidine a valuable tool for studying the role of dopamine in various neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction.

properties

IUPAC Name

3-methoxy-1-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2/c1-15-6-3-4-8-17(15)10-9-16-7-5-12-19(14-16)18(20)11-13-21-2/h3-4,6,8,16H,5,7,9-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWQPPNAJLMKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC2CCCN(C2)C(=O)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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